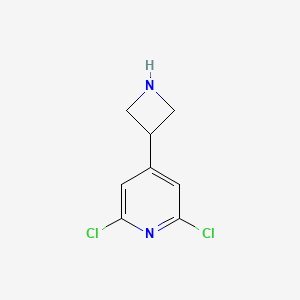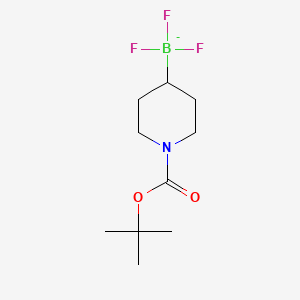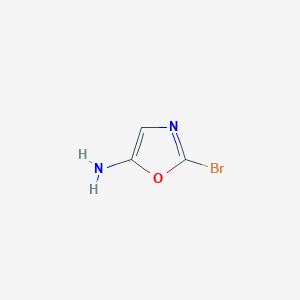
(R)-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the piperazine ring, along with two carboxylate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate typically involves the protection of the piperazine ring followed by selective functionalization. One common method is the Buchwald-Hartwig amination, where 1-Boc-piperazine undergoes coupling reactions with aryl halides using catalysts like CuBr/1,1′-bi-2-naphthol and bases such as K3PO4 . Another method involves solvent-free N-Boc protection catalyzed by iodine, yielding the desired compound in high purity .
Industrial Production Methods
Industrial production of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Boc-piperazine: Another piperazine derivative with similar protective groups.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A related compound with a chloroethyl group.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: Contains a boronate ester group.
Uniqueness
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and methyl groups, along with the carboxylate groups, make it a versatile compound for various synthetic and research applications.
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-methyl (3R)-piperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-9(14)8-7-13(6-5-12-8)10(15)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 |
InChIキー |
BUBHEEAYOAVVNT-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1CN(CCN1)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


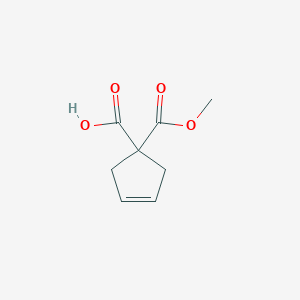
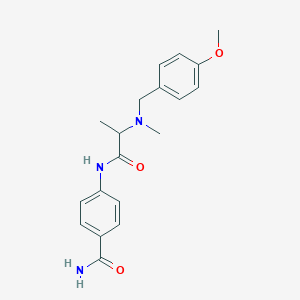
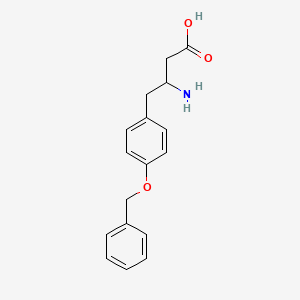
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
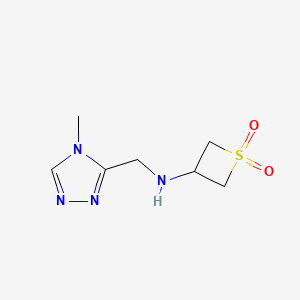
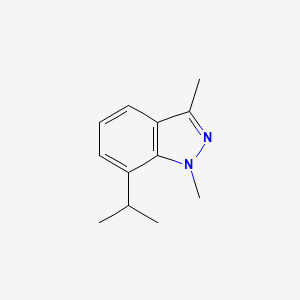
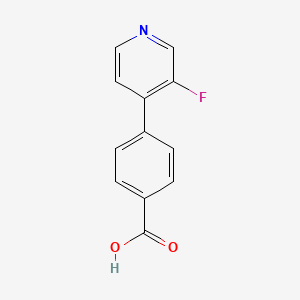
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
